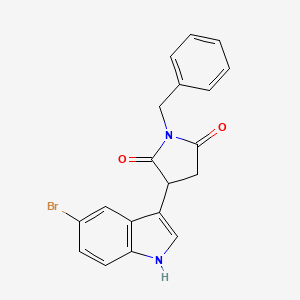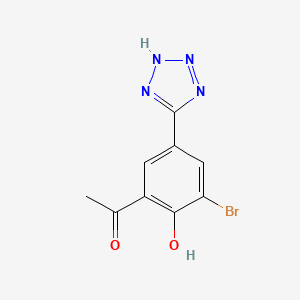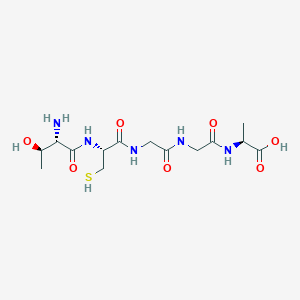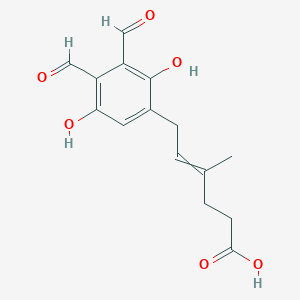
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxy group at the 4-position and an octa-2,4,6-trien-2-yl group at the 6-position of the pyranone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the condensation of a suitable aldehyde with a malonate ester, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired pyranone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyranone ring to a dihydropyranone.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydropyranone derivatives.
Substitution: Formation of alkylated or acylated pyranone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the conjugated triene system may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2H-pyran-2-one: A simpler analog without the octa-2,4,6-trien-2-yl group.
6-Alkyl-4-hydroxy-2H-pyran-2-one: Compounds with different alkyl groups at the 6-position.
4-Hydroxy-6-phenyl-2H-pyran-2-one: A compound with a phenyl group instead of the octa-2,4,6-trien-2-yl group.
Uniqueness
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is unique due to the presence of the octa-2,4,6-trien-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to simpler pyranone derivatives.
Eigenschaften
CAS-Nummer |
235428-45-2 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-hydroxy-6-octa-2,4,6-trien-2-ylpyran-2-one |
InChI |
InChI=1S/C13H14O3/c1-3-4-5-6-7-10(2)12-8-11(14)9-13(15)16-12/h3-9,14H,1-2H3 |
InChI-Schlüssel |
XKBMDVOCHVBVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC=C(C)C1=CC(=CC(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)




![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)




